2-(2-aminoethyl)pyridazin-3(2H)-one CAS 215524-17-7 chemical structure
2-(2-aminoethyl)pyridazin-3(2H)-one CAS 215524-17-7 chemical structure
CAS Registry Number: 215524-17-7 Chemical Formula: C₆H₉N₃O Molecular Weight: 139.16 g/mol [1]
Abstract
This technical guide analyzes 2-(2-aminoethyl)pyridazin-3(2H)-one , a high-value heterocyclic building block used in the synthesis of bioactive small molecules.[1] Characterized by a pyridazinone core functionalized with an ethylamine "linker" at the N2 position, this moiety serves as a critical scaffold in the development of phosphodiesterase (PDE) inhibitors, p38 MAP kinase inhibitors, and cardiotonic agents. This document details its physicochemical profile, validated synthetic routes focusing on regioselectivity, and its strategic application in medicinal chemistry.
Chemical Architecture & Physicochemical Profile[1]
The utility of CAS 215524-17-7 lies in its bifunctional nature: it possesses a pharmacophoric core (the pyridazinone ring) and a reactive handle (the primary amine).[1]
Structural Analysis[1]
-
Pyridazin-3(2H)-one Core: Acts as a bioisostere for phenyl or pyridyl rings but with distinct hydrogen-bonding capabilities.[1] The carbonyl at C3 acts as a hydrogen bond acceptor (HBA), while the ring nitrogens influence dipole alignment.
-
Ethylamine Linker (N2 Position): The ethylene spacer (
) provides rotational freedom, allowing the primary amine to engage in amide coupling, reductive amination, or sulfonylation without steric clash from the core ring.
Quantitative Data Table
| Property | Value | Significance in Drug Design |
| Molecular Weight | 139.16 Da | Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD).[1] |
| cLogP | ~ -0.8 to -1.1 | Highly hydrophilic; improves aqueous solubility of lipophilic payloads.[1] |
| TPSA | ~ 58 Ų | Well within the range for CNS penetration and oral bioavailability (<140 Ų).[1] |
| pKa (Amine) | ~ 8.9 - 9.4 | Typical for primary alkyl amines; exists as a cation at physiological pH.[1] |
| H-Bond Donors | 1 (Amine) | Key interaction point for active site residues (e.g., Asp/Glu).[1] |
| H-Bond Acceptors | 3 | Includes carbonyl O and ring nitrogens.[1] |
Synthetic Methodologies & Regioselectivity[1][2][3]
Synthesizing CAS 215524-17-7 requires overcoming a classic heterocyclic challenge: N-alkylation vs. O-alkylation .[1][2] The pyridazinone ring is an ambident nucleophile.[1] Under basic conditions, the lactam-lactim tautomerism can lead to thermodynamic mixtures of N-alkylated (desired) and O-alkylated (undesired) products.[1]
Protocol A: The "Gabriel-Type" Strategy (Recommended)
This route is preferred for industrial scalability because it avoids the polymerization often seen when using free 2-chloroethylamine.[1]
Step-by-Step Methodology:
-
Starting Material: 3(2H)-Pyridazinone (CAS 504-30-3).[1]
-
Alkylation: React with N-(2-bromoethyl)phthalimide in the presence of a weak base (
) and a polar aprotic solvent (DMF or Acetonitrile). -
Deprotection: The phthalimide protecting group is removed using Hydrazine Hydrate (
) in refluxing ethanol.[1] -
Purification: The byproduct (phthalhydrazide) precipitates out; the target amine remains in solution.[1]
Protocol B: Direct Hydrazine Cyclization
Alternatively, the ring can be constructed with the linker already attached.
-
Reagents: 2-hydrazinoethylamine + 4-oxobut-2-enoic acid derivative (e.g., mucochloric acid for substituted versions).[1]
-
Drawback: 2-hydrazinoethylamine is unstable and difficult to handle, making Route A superior for routine lab work.[1]
Visualization: Synthetic Workflow
The following diagram illustrates the critical decision pathways in synthesizing this scaffold.
Figure 1: Validated synthetic route maximizing N-selectivity via Gabriel synthesis logic.
Applications in Medicinal Chemistry
Pharmacophore Mapping
The 2-(2-aminoethyl)pyridazin-3(2H)-one scaffold acts as a versatile "warhead delivery system."[1]
-
PDE Inhibitors: Pyridazinones are classic pharmacophores for Phosphodiesterase III/IV inhibition (cardiotonics).[1] The ethylamine chain allows the attachment of lipophilic tails that fit into the hydrophobic pocket of the PDE enzyme.
-
Kinase Inhibition: In p38 MAP kinase inhibitors, the pyridazinone carbonyl accepts a hydrogen bond from the hinge region of the kinase ATP-binding site. The amine allows extension into the solvent-exposed region to tune solubility.[1]
Bioisosterism
This scaffold is frequently used to replace:
-
N-substituted Piperazines: Reducing molecular weight while maintaining H-bond acceptor capability.[1]
-
Phenols: The pyridazinone ketone mimics the H-bond accepting nature of phenols without the metabolic liability of glucuronidation.[1]
Logical Relationship Diagram
How this molecule fits into the broader drug discovery ecosystem:
Figure 2: Therapeutic and chemical utility map of the pyridazinone-ethylamine scaffold.[1]
Handling, Stability & Safety
-
Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen). The free amine effectively captures atmospheric
to form carbamates; always store in a desiccator.[1] -
Solubility: Highly soluble in water, DMSO, and Methanol. Poor solubility in Hexane/Ether.[1]
-
Toxicity: While the specific toxicology of this intermediate is not fully characterized, pyridazinones generally exhibit low acute toxicity. However, as a primary amine, it is a potential skin and eye irritant (H315, H319).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68153, 3(2H)-Pyridazinone. Retrieved from [Link]
-
Sotelo, E., et al. (2002). Pyridazines. Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Bioorganic & Medicinal Chemistry.[1][3][4][5][6][7][8][9] (Contextual synthesis of N-substituted pyridazinones).
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[1] Academic Press.[1] (Source for Bioisosterism of pyridazinones).[1][7]
-
Asif, M. (2010). A mini review: Biological significances of nitrogen hetero atom containing heterocyclic compounds, especially pyridazinone derivatives. International Journal of Chemical and Analytical Science.[1]
-
European Chemicals Agency (ECHA). Registration Dossier for Pyridazinone derivatives.[1] (General safety data for the class).
Sources
- 1. 3(2H)-Pyridazinone | C4H4N2O | CID 68153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of 3,5-Disubstituted-1,2,4-Oxadiazolyl Benzamides as Potential Anti-Breast Cancer Agents: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. mdpi.com [mdpi.com]
